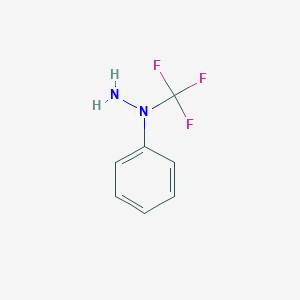![molecular formula C6H17ClN2O3 B14789558 O-[2-[2-(2-aminoethoxy)ethoxy]ethyl]hydroxylamine;hydrochloride](/img/structure/B14789558.png)
O-[2-[2-(2-aminoethoxy)ethoxy]ethyl]hydroxylamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-[2-[2-(2-aminoethoxy)ethoxy]ethyl]hydroxylamine;hydrochloride is a chemical compound with the molecular formula C6H16N2O3·HCl It is a derivative of hydroxylamine and is characterized by the presence of multiple ethoxy groups and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-[2-(2-aminoethoxy)ethoxy]ethyl]hydroxylamine;hydrochloride typically involves the reaction of hydroxylamine with ethylene oxide derivatives. One common method involves the following steps:
Preparation of Intermediate: The reaction begins with the preparation of an intermediate compound, such as 2-[2-(2-aminoethoxy)ethoxy]ethanol. This intermediate is synthesized by reacting ethylene oxide with ethanolamine under controlled conditions.
Formation of Hydroxylamine Derivative: The intermediate is then reacted with hydroxylamine hydrochloride in the presence of a suitable solvent, such as ethanol or water, to form the desired compound. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
O-[2-[2-(2-aminoethoxy)ethoxy]ethyl]hydroxylamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents, such as thionyl chloride, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
O-[2-[2-(2-aminoethoxy)ethoxy]ethyl]hydroxylamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of O-[2-[2-(2-aminoethoxy)ethoxy]ethyl]hydroxylamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(2-aminoethoxy)ethoxy]ethanol: This compound is similar in structure but lacks the hydroxylamine group.
Triethylene glycol monoamine: Another similar compound with a different functional group arrangement.
Amino-PEG derivatives: These compounds share the polyethylene glycol backbone but have different functional groups.
Uniqueness
O-[2-[2-(2-aminoethoxy)ethoxy]ethyl]hydroxylamine;hydrochloride is unique due to its combination of amino, ethoxy, and hydroxylamine groups
Propiedades
Fórmula molecular |
C6H17ClN2O3 |
|---|---|
Peso molecular |
200.66 g/mol |
Nombre IUPAC |
O-[2-[2-(2-aminoethoxy)ethoxy]ethyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H16N2O3.ClH/c7-1-2-9-3-4-10-5-6-11-8;/h1-8H2;1H |
Clave InChI |
QLSRFOAGEWTCBG-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCON)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-[2-[[(6aR,6bS,8aS,11S,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane;hydrate](/img/structure/B14789488.png)
![4,4-Dimethyl-1-(quinolin-3-yl)-4,5-dihydrobenzo[d][1,2]oxazepine](/img/structure/B14789497.png)



![2-(Benzylamino)cyclohexan-1-ol;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14789511.png)
![Benzofuro[4,3,2-efg]-2-benzazocin-6-ol, 1,2,3,4,6,7,7a,11c-octahydro-9-methoxy-2-methyl-, hydrobromide](/img/structure/B14789519.png)
![2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-[1-(2-phenylethyl)-4-piperidinyl]-](/img/structure/B14789523.png)



